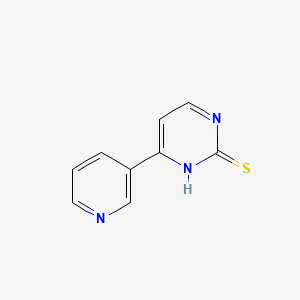

4-(3-Pyridinyl)pyrimidine-2-thiol

Description

4-(3-Pyridinyl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a pyridinyl group and a thiol (-SH) moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The thiol group enables metal coordination (e.g., in platinum complexes ), while the pyridinyl substituent enhances π-π stacking interactions, critical for biological activity .

Properties

IUPAC Name |

6-pyridin-3-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c13-9-11-5-3-8(12-9)7-2-1-4-10-6-7/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQNGCGHBQHWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984758 | |

| Record name | 4-(Pyridin-3-yl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66242-82-8 | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066242828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pyridin-3-yl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridinyl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursorsThe reaction conditions often include refluxing in a suitable solvent such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridinyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

4-(3-Pyridinyl)pyrimidine-2-thiol has garnered attention for its antioxidant , anti-inflammatory , and anticancer properties.

Antioxidant Activity

Research indicates that this compound effectively scavenges free radicals, reducing oxidative stress in various biological systems. Its antioxidant properties suggest potential applications in treating conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce inflammation markers, indicating its potential use in anti-inflammatory therapies. This makes it a candidate for developing treatments for chronic inflammatory diseases.

Anticancer Properties

Metal complexes formed with this compound exhibit promising anticancer activity, particularly against endometrial cancer cells. These complexes demonstrate enhanced cytotoxic effects compared to the uncoordinated compound, highlighting their potential in cancer therapeutics.

Coordination Chemistry

The compound acts as an N,S-mixed donor ligand, forming stable complexes with transition metals such as nickel and copper. These metal complexes not only enhance the stability of the compound but also improve its reactivity in various chemical reactions.

Formation of Coordination Polymers

Interactions between this compound and metal ions lead to the formation of coordination polymers, which exhibit unique properties compared to their non-coordinated counterparts. These materials are being explored for applications in catalysis and materials science.

Case Studies

Several studies have documented the biological activities of this compound:

- A study demonstrated its effectiveness as an antioxidant agent through various assays measuring free radical scavenging activity.

- Research on its anticancer effects highlighted that metal complexes of this compound showed increased cytotoxicity against specific cancer cell lines compared to their non-complexed forms.

- Investigations into its anti-inflammatory properties revealed significant reductions in pro-inflammatory cytokines in treated cell cultures.

Mechanism of Action

The mechanism of action of 4-(3-Pyridinyl)pyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the activity of essential enzymes in microbial cells, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (e.g., CF₃) : Increase stability in metal complexes by enhancing ligand rigidity .

- Aromatic Substituents (e.g., biphenyl, thiophene) : Improve lipophilicity and π-π interactions, correlating with higher bioactivity .

- Methoxy Groups : Enhance solubility and antioxidant capacity via hydrogen bonding .

Pharmacological and Chemical Reactivity

Reactivity and Stability

- Thiol Group Reactivity : The -SH group undergoes methylation, acylation, and nucleophilic substitution, enabling diverse derivatization .

- DFT Studies: 4-(4-Aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) shows higher electron density at the thiol site compared to hydroxyl or amine analogues, favoring radical scavenging .

Biological Activity

4-(3-Pyridinyl)pyrimidine-2-thiol is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula: C₉H₇N₃S

- Molecular Weight: Approximately 180.23 g/mol

- Structure: The compound consists of a pyrimidine ring and a pyridine ring connected by a single bond, with a thiol group (-SH) attached to the pyrimidine structure.

Target of Action

The primary target for this compound is protein kinases . These enzymes play crucial roles in cellular signaling pathways that regulate various biological processes such as cell growth, differentiation, and metabolism.

Mode of Action

This compound inhibits the function of protein kinases by binding to their active sites. This inhibition disrupts signaling pathways, potentially leading to altered cell growth and differentiation. The biochemical pathways affected include:

- Cell growth regulation

- Differentiation

- Migration

- Metabolism

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating strong to moderate antibacterial and antifungal effects .

Anticancer Activity

The compound has been investigated for its anticancer properties. Notably, metal complexes incorporating this compound have shown promising anti-endometrial cancer activity in vitro. Studies indicate that it can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) .

Case Studies and Research Findings

- Antitumor Studies:

-

Antimicrobial Screening:

- In another investigation, various derivatives were synthesized and screened for their antibacterial and antifungal activities. The results indicated that most compounds derived from this scaffold exhibited significant antimicrobial effects, contributing to the understanding of structure-activity relationships (SAR) in this class of compounds .

Applications in Scientific Research

The versatility of this compound extends across multiple fields:

- Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for its potential therapeutic applications in treating cancers and infectious diseases.

- Medicine: Explored for its role as a ligand in coordination chemistry, enhancing the efficacy of metal-based therapeutic agents .

Q & A

Q. What are the recommended methods for synthesizing 4-(3-Pyridinyl)pyrimidine-2-thiol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting pyrimidine-2-thiol derivatives with halogenated pyridines under basic conditions (e.g., potassium carbonate in acetone). For instance, ethyl chloroacetate can be used to introduce functional groups at the thiol position via reflux in acetone for 12 hours, followed by purification via recrystallization or column chromatography . Optimization includes adjusting solvent polarity, reaction temperature, and stoichiometric ratios to enhance yield and minimize side products .

Q. What spectroscopic and chromatographic techniques are employed to characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.

- Mass spectrometry (ESI or HRMS) for exact mass verification.

- HPLC or GC-MS to assess purity, particularly for derivatives with reactive thiol groups .

- FT-IR to identify functional groups like S-H stretches (~2500 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods to avoid inhalation of fine particles.

- Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.

- Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation of the thiol group.

- Refer to Material Safety Data Sheets (MSDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How can SHELX software be applied to determine the crystal structure of coordination polymers derived from this compound?

SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement) are critical for single-crystal X-ray diffraction analysis. Key steps include:

- Data collection : High-resolution diffraction data (e.g., synchrotron sources) for twinned or small crystals.

- Structure solution : Using Patterson methods (SHELXS) or direct methods for heavy-atom localization.

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors, especially for disordered regions . For coordination polymers, hydrogen-bonding and π-π interactions are analyzed to confirm supramolecular assembly .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound across different studies?

- Dose-response standardization : Normalize activity metrics (e.g., IC₅₀) using consistent assay conditions (pH, temperature).

- Structural validation : Confirm derivative purity via X-ray crystallography or NMR to rule out impurities affecting activity.

- Computational modeling : Compare molecular docking results (e.g., with PDBID:1tgh) to experimental binding data to identify steric or electronic mismatches .

Q. What experimental approaches are used to analyze the binding interactions of this compound derivatives with biological targets?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics.

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics.

- X-ray crystallography : Resolves binding modes (e.g., sulfur-metal coordination in metalloenzymes) .

- Fluorescence quenching assays : Track conformational changes in target proteins upon ligand binding.

Q. How do substituent variations at the pyrimidine and pyridine rings affect the coordination chemistry of this compound?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance ligand rigidity and metal-binding affinity.

- Bulkier substituents (e.g., aryl groups) influence steric hindrance, altering coordination geometry (e.g., octahedral vs. tetrahedral).

- Thiol group modification (e.g., alkylation) can switch binding modes from monodentate to bridging ligands in coordination polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.